![molecular formula C9H9N3O3 B1221032 Benzene-1,3,5-tricarboxamide CAS No. 60541-32-4](/img/structure/B1221032.png)
Benzene-1,3,5-tricarboxamide
Overview
Description
Benzene-1,3,5-tricarboxamide (BTA) has gained significant attention in supramolecular chemistry since its first synthesis in 1915. Known for its simple structure and the detailed understanding of its supramolecular self-assembly behavior, BTA serves as a versatile building block in various scientific fields. The self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures is stabilized by threefold hydrogen bonding, showcasing their potential in nanotechnology, polymer processing, and biomedical applications (Cantekin, de Greef, & Palmans, 2012).
Synthesis Analysis
The synthesis of BTAs involves straightforward methods allowing for the introduction of various functional groups, thereby tailoring their physical and chemical properties. Flexible BTAs, in particular, have been explored as structurally reinforcing supramolecular building blocks in porous coordination polymers, demonstrating the adaptability of their synthesis and the resulting structural resilience (Lynes et al., 2018).
Molecular Structure Analysis
The molecular structure of BTAs is characterized by their ability to form functional soft materials through complementary hydrogen bonding. This unique property is harnessed in the design of carboxylate-terminated BTA derivatives, leading to the formation of polymeric Cd(II) complexes with notable structural resilience and gas adsorption capacities (Lynes et al., 2018).
Chemical Reactions and Properties
BTAs exhibit a wide range of chemical reactions and properties, primarily due to their ability to engage in hydrogen bonding and π-π interactions. These interactions not only facilitate their self-assembly into higher-order structures but also impact their reactivity and interaction with other molecules. The synthesis of asymmetrically substituted BTAs, for example, demonstrates the influence of molecular structure on their liquid-crystalline properties and aggregation behavior (Stals et al., 2009).
Physical Properties Analysis
The physical properties of BTAs, such as their morphological and thermal characteristics, can be finely tuned by minor modifications in their molecular structure. This tunability is evident in the formation of gels and crystalline phases by carboxylic acid and ester derivatives of BTAs, respectively. Such modifications influence the self-assembly behavior of BTAs, leading to diverse structural formations with specific thermotropic phase transitions (Lynes et al., 2017).
Chemical Properties Analysis
The chemical properties of BTAs are deeply influenced by their supramolecular assembly, which is governed by hydrogen bonding and the nature of their substituents. The assembly properties of BTAs can be modulated to form either helical rods or dimeric structures, impacting their functionality in various applications. This modulation is achieved through the strategic design of BTA derivatives, highlighting the relationship between molecular structure and supramolecular assembly (Desmarchelier et al., 2016).
Scientific Research Applications
Supramolecular Chemistry
BTAs have become increasingly important in supramolecular chemistry, particularly for their self-assembly into one-dimensional, nanometer-sized rod-like structures stabilized by threefold hydrogen bonding. This attribute makes them suitable for nanotechnology, polymer processing, and biomedical applications. BTAs' multivalent nature drives their applications in the biomedical field, promising bright future prospects due to their adaptable nature (Cantekin, de Greef, & Palmans, 2012).
Catalysis
In heterogeneous catalysis, BTAs have been used as building blocks for covalent organic frameworks (COFs), showcasing their efficiency as catalysts in Knoevenagel condensation. This application highlights the role of strong intermolecular hydrogen bonding in supramolecular assembly (Li et al., 2019).
Educational Tool in Chemistry
BTA derivatives serve as an educational tool in advanced chemistry courses, where students learn about organic synthesis, self-assembly, and physical characterization. This application is particularly useful in introducing the concept of self-assembly in chemistry education (Stals et al., 2009).
Hydrogel Formation
BTAs have been characterized for forming hydrogels with benzene 1,3,5-tricarboxamide aromatic carboxylic acid derivatives. These compounds exhibit consistent gel formation at low concentrations, demonstrating potential in various applications where gel materials are beneficial (Howe et al., 2013).
Supramolecular Polymerization
BTA derivatives undergo supramolecular polymerization, which can be influenced by the inclusion of phenylalanine octyl ester moieties. This process impacts their self-assembly and offers insights into designing supramolecular structures (Veld et al., 2011).
Electric Field Effects
The application of an external electric field to BTAs results in a net polarization and a potential reversal of helical handedness in their liquid crystalline phase. This finding has implications in materials science and nanotechnology (Bejagam et al., 2015).
Stabilization of Helical Assemblies
BTAs derived from alkyl esters of tryptophan form helices with an inner threefold hydrogen bond network, which is further stabilized by a second network involving indole N-H groups. This extra stabilization leads to more viscous solutions and could have applications in material science and engineering (Basuyaux et al., 2019).
Coordination Chemistry
In coordination chemistry, flexible BTAs are explored as structurally reinforcing supramolecular building blocks in porous coordination polymers. Their synthesis and characterisation, along with the structure and functionality of their polymeric Cd(ii) complexes, suggest applications in material science (Lynes et al., 2018).
Safety And Hazards
Future Directions
BTAs have attracted a lot of interest in recent years, as they are uniquely suited to generate functional multicomponent biomaterials . Their morphologies and intrinsic dynamic behavior mimic fibrous structures found in nature . Currently, the first commercial applications of BTAs are emerging . The adaptable nature of this multipurpose building block promises a bright future .
properties
IUPAC Name |
benzene-1,3,5-tricarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c10-7(13)4-1-5(8(11)14)3-6(2-4)9(12)15/h1-3H,(H2,10,13)(H2,11,14)(H2,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWQVSOHWXJBDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)N)C(=O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332281 | |
Record name | 1,3,5-Benzenetricarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene-1,3,5-tricarboxamide | |
CAS RN |
60541-32-4 | |
Record name | 1,3,5-Benzenetricarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60541-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Benzenetricarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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